molecular formula C14H14O4 B1615264 1,4-Phenylene bismethacrylate CAS No. 3049-31-8

1,4-Phenylene bismethacrylate

Cat. No.: B1615264
CAS No.: 3049-31-8
M. Wt: 246.26 g/mol
InChI Key: MDMKOESKPAVFJF-UHFFFAOYSA-N
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Description

1,4-Phenylene bismethacrylate is an organic compound with the molecular formula C14H14O4. It is also known by its IUPAC name, [4-(2-methylprop-2-enoyloxy)phenyl] 2-methylprop-2-enoate . This compound is a dimethacrylate ester derived from hydroquinone and methacryloyl chloride. It is commonly used in polymer chemistry due to its ability to form cross-linked polymer networks.

Mechanism of Action

Target of Action

1,4-Phenylene bismethacrylate is a somewhat rigid crosslinker . It is used in the synthesis of polymers and resins, where it acts as a crosslinking agent. The primary targets of this compound are the polymer chains that it helps to crosslink. The role of these targets is to provide structural integrity to the resulting polymer or resin.

Mode of Action

The compound interacts with its targets (polymer chains) through a process known as crosslinking. This involves the formation of bonds between separate polymer chains, creating a three-dimensional network of interconnected chains. The result of this interaction is a significant increase in the rigidity and durability of the polymer or resin .

Pharmacokinetics

It can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The primary result of this compound’s action is the formation of a rigid, durable polymer or resin. This is achieved through the crosslinking of individual polymer chains, which creates a three-dimensional network that significantly enhances the material’s structural integrity .

Preparation Methods

Chemical Reactions Analysis

1,4-Phenylene bismethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. Common reagents used in these reactions include initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under conditions of heat or UV light . The major products formed from these reactions are cross-linked polymers, which have applications in various fields such as coatings, adhesives, and dental materials .

Comparison with Similar Compounds

1,4-Phenylene bismethacrylate can be compared with other dimethacrylate esters such as ethylene glycol dimethacrylate and triethylene glycol dimethacrylate. While all these compounds can form cross-linked polymers, this compound offers a higher degree of rigidity due to the presence of the aromatic phenylene group . This makes it particularly useful in applications requiring high mechanical strength and thermal stability .

Similar Compounds

Properties

IUPAC Name

[4-(2-methylprop-2-enoyloxy)phenyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9(2)13(15)17-11-5-7-12(8-6-11)18-14(16)10(3)4/h5-8H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMKOESKPAVFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184561
Record name 1,4-Phenylene bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3049-31-8
Record name Hydroquinone dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3049-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Phenylene bismethacrylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Phenylene bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylene bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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